molecular formula C21H26N2O3 B5968690 2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5968690
M. Wt: 354.4 g/mol
InChI Key: SULNUPZUYVQUJZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound. It is characterized by the presence of a phenoxy group, a piperazine ring, and an ethanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated ethanone under basic conditions.

    Piperazine Derivative Formation: The piperazine derivative is prepared by reacting 2-methoxyphenylamine with piperazine.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.

    Substitution: Nucleophilic substitution reactions may take place at the phenoxy and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(3,5-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
  • 2-(3,5-Dimethylphenoxy)-1-[4-(2-nitrophenyl)piperazin-1-yl]ethanone

Uniqueness

The unique combination of the methoxy group and the piperazine ring in 2-(3,5-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group can influence the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-12-17(2)14-18(13-16)26-15-21(24)23-10-8-22(9-11-23)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNUPZUYVQUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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